![molecular formula C17H17ClN2O2 B3856235 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide](/img/structure/B3856235.png)
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide
Übersicht
Beschreibung
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide, also known as SCH 727965, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 binds to the ATP-binding pocket of CDKs, thereby inhibiting their activity. It has been shown to have a higher affinity for CDK2 and CDK9 than for CDK1 and CDK5. By inhibiting CDK2, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 prevents the phosphorylation of retinoblastoma protein (Rb), which is required for cell cycle progression from G1 to S phase. By inhibiting CDK9, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 prevents the phosphorylation of RNA polymerase II, which is required for transcriptional elongation. This dual mechanism of action makes 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 a potent inhibitor of cancer cell growth.
Biochemical and Physiological Effects:
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. In addition, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 is its selectivity for CDKs, which reduces the risk of off-target effects. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. However, one limitation of 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 is its low solubility, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosing and administration schedule for 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 in clinical trials.
Zukünftige Richtungen
For research on 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 include optimizing its formulation for improved solubility and bioavailability, conducting clinical trials to determine its safety and efficacy in cancer patients, and exploring its potential for the treatment of autoimmune diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to identify biomarkers that can predict response to treatment. Overall, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 shows great promise as a novel therapeutic agent for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 has been extensively studied in preclinical models of cancer, including breast, lung, colon, and prostate cancers. It has been shown to inhibit CDKs 1, 2, 5, and 9, which are involved in cell cycle progression and transcriptional regulation. By inhibiting these CDKs, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)13-5-3-12(4-6-13)10-19-20-17(22)15-8-7-14(18)9-16(15)21/h3-11,21H,1-2H3,(H,20,22)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHXOYNFYTNNM-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.